Cyclochlorotine

Description

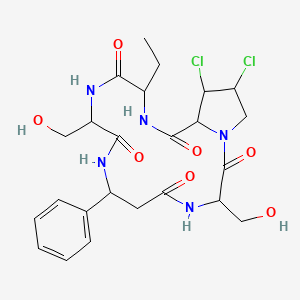

Cyclochlorotine is a mycotoxin produced by the common food storage mould Penicillium islandicum. This compound belongs to the family of Hybrid Peptides. These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta).

hepatoxic cyclic pentapeptide of Penicillium islandicum Sopp.; structure

Properties

CAS No. |

12663-46-6 |

|---|---|

Molecular Formula |

C24H31Cl2N5O7 |

Molecular Weight |

572.4 g/mol |

IUPAC Name |

(3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-13-ethyl-3,10-bis(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone |

InChI |

InChI=1S/C24H31Cl2N5O7/c1-2-14-21(35)30-16(10-32)22(36)29-15(12-6-4-3-5-7-12)8-18(34)27-17(11-33)24(38)31-9-13(25)19(26)20(31)23(37)28-14/h3-7,13-17,19-20,32-33H,2,8-11H2,1H3,(H,27,34)(H,28,37)(H,29,36)(H,30,35)/t13-,14+,15-,16+,17+,19-,20+/m1/s1 |

InChI Key |

PMBVHCCVEPYDSN-BADCMNFISA-N |

Isomeric SMILES |

CC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CC(=O)N[C@H](C(=O)N2C[C@@H]([C@@H]([C@H]2C(=O)N1)Cl)Cl)CO)C3=CC=CC=C3)CO |

Canonical SMILES |

CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CO)C3=CC=CC=C3)CO |

Appearance |

Solid powder |

Color/Form |

WHITE NEEDLES FROM METHANOL |

melting_point |

251 °C WITH DECOMP |

Other CAS No. |

12663-46-6 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

SOL IN WATER & N-BUTANOL |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

chloropeptide cyclochlorotine |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of Cyclochlorotine

This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of this compound, a mycotoxin produced by the fungus Penicillium islandicum.[1][2][3] this compound, also known as islanditoxin, is a hepatotoxic and carcinogenic cyclic pentapeptide.[1][4][5][6] This document summarizes its chemical identity, physicochemical properties, toxicological data, and biosynthetic pathway, presenting quantitative data in structured tables and illustrating key processes with diagrams as requested.

Chemical Identification and Physicochemical Properties

This compound is a dichlorinated cyclic peptide that is structurally unique.[1] It is classified as a hybrid peptide, containing at least two different types of amino acids.[4] The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-13-ethyl-3,10-bis(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone | PubChem[4] |

| Synonyms | Islanditoxin, Yellowed rice toxin, Chloropeptide | [1][4] |

| CAS Number | 12663-46-6 | [2][4] |

| Chemical Formula | C24H31Cl2N5O7 | [1][2][4] |

| Molecular Weight | 572.44 g/mol | [1][2][4] |

| Appearance | White needles (from methanol) | PubChem[4] |

| Melting Point | 251 °C (with decomposition) | PubChem[4] |

| Solubility | Soluble in DMSO | MedKoo Biosciences[2] |

Structural and Conformational Analysis

The molecular structure of this compound has been elucidated using X-ray diffraction and extensive 2D NMR techniques.[7][8][9] It exists as a cyclic pentapeptide containing unusual amino acids such as β-phenylalanine, 2-aminobutyric acid, and 3,4-dichloroproline.[10] In solution (DMSO-d6), this compound exists in two conformational states, which is suggested to be due to the cis-trans isomerization of the proline amide bond.[7][9]

Toxicological Profile

This compound is a known hepatotoxin, causing liver damage and exhibiting carcinogenic properties.[1][2][3][6] It is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is not classifiable as to its carcinogenicity to humans.[1]

Acute exposure to this compound can lead to hepatic necrosis.[4] Chronic exposure in animal models has been shown to induce liver fibrosis and cirrhosis.[6] The toxin's effects on liver cells include the promotion of glycogenolysis, inhibition of glycogen synthesis, and alterations in fat and protein synthesis.[6]

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound is believed to be cytoskeletal filaments.[10] In vitro studies on cardiomyocytes and fibroblasts have shown that this compound induces the disruption of myofibrils and causes significant accumulations of actin, myosin, alpha-actinin, and vinculin.[4]

The hepatotoxicity of this compound is influenced by the cytochrome P-450 drug-metabolizing system in hepatocytes.[5][11] Dehalogenation of this compound by this system can inactivate its toxic effects.[5] The diagram below illustrates the proposed mechanism of this compound-induced hepatotoxicity.

Caption: Proposed mechanism of this compound hepatotoxicity and detoxification.

Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a biosynthetic gene cluster (BGC). The core of this pathway is a nonribosomal peptide synthetase (NRPS) named CctN, which is responsible for assembling the pentapeptide backbone.[12] The biosynthetic pathway also involves several intriguing enzymatic transformations, including stereo- and regiospecific chlorination and hydroxylation, and intramolecular O,N-transacylation, which are mediated by DUF3328 proteins.[13] The diagram below outlines the key steps in the biosynthesis of this compound.

Caption: Simplified workflow of this compound biosynthesis.

Experimental Protocols

The isolation and characterization of this compound from Penicillium islandicum cultures involve several standard laboratory techniques. While specific experimental parameters may vary, a general workflow is outlined below.

A. Fermentation and Extraction

-

Culture: Penicillium islandicum is cultured in a suitable liquid or solid medium (e.g., agitated red wheat) to promote the production of secondary metabolites.[14][15]

-

Extraction: The culture filtrate or mycelium is extracted with an organic solvent, such as n-butanol, to isolate the mycotoxins.[9]

B. Purification

-

Chromatography: The crude extract is subjected to various chromatographic techniques for purification. This may include:

-

Thin-Layer Chromatography (TLC): Used for the initial detection and separation of this compound.[14]

-

Column Chromatography: Employing stationary phases like silica gel or ODS-3 for further purification.[10]

-

High-Performance Liquid Chromatography (HPLC): Used for final purification and quantification of the compound.[10]

-

C. Structural Elucidation and Characterization

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the isolated compound.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 2D NMR experiments (e.g., HMQC, HMBC, NOESY) are conducted to determine the chemical structure, including the sequence of amino acids and their stereochemistry.[7][9]

-

X-ray Crystallography: For crystalline compounds, X-ray diffraction analysis provides the definitive three-dimensional molecular structure.[8]

The following diagram provides a visual representation of a typical experimental workflow for the isolation and characterization of this compound.

Caption: General experimental workflow for this compound isolation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound | C24H31Cl2N5O7 | CID 57134655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Hepatotoxicity of this compound--a cyclic peptide produced by Penicillium islandicum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structural and conformational analysis of hydroxythis compound and this compound, chlorinated cyclic peptides from Penicillium islandicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Liver injuries induced by this compound isolated from Penicillium islandicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The this compound mycotoxin is produced by the nonribosomal peptide synthetase CctN in Talaromyces islandicus ('Penicillium islandicum') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of this compound: Identification of the Genes Involved in Oxidative Transformations and Intramolecular O, N-Transacylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Production of this compound and a new metabolite, simatoxin, by Penicillium islandicum Sopp - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Background of Penicillium islandicum Toxins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical background of mycotoxins produced by Penicillium islandicum. The narrative traces the origins of research from the "yellow rice fever" incidents in post-World War II Japan to the isolation and characterization of the primary hepatotoxic compounds: luteoskyrin and cyclochlorotine. This document details the pivotal experiments and methodologies employed by early researchers, presents collated quantitative data on toxin production and toxicity, and visualizes the biosynthetic and mechanistic pathways associated with these toxins. The information is intended to serve as a foundational resource for professionals in mycotoxicology, natural product chemistry, and drug development.

Historical Background: The "Yellow Rice" Connection

The story of Penicillium islandicum toxins is inextricably linked to a series of food poisoning incidents in post-World War II Japan known as "yellow rice fever".[1][2] During this period, Japan faced severe food shortages and relied heavily on imported rice, some of which was contaminated with various molds, leading to a yellowish discoloration.[1][2] Initial investigations into the toxicity of this "yellow rice" were spearheaded by a team of Japanese scientists, including Kenji Uraguchi, Takashi Tatsuno, and Shoji Shibata, at the University of Tokyo.[1] Their research led to the identification of Penicillium islandicum Sopp as a primary culprit in causing severe liver damage, including acute necrosis, cirrhosis, and hepatomas in experimental animals.[1][3][4][5]

Early studies by Sakaki in 1891 had already suggested a link between moldy rice and a paralytic illness, but it was the post-war crisis that intensified research into mycotoxins in Japan.[6] The work on P. islandicum was part of a broader effort to understand the health implications of mold-contaminated rice, which also included studies on other Penicillium species like P. citrinum and P. citreonigrum.[1] These pioneering studies laid the groundwork for the field of mycotoxicology in Japan and highlighted the significant public health risks posed by fungal metabolites in the food supply.

Discovery and Isolation of Key Toxins

The research efforts in the 1950s and 1960s led to the isolation and identification of two principal hepatotoxic mycotoxins from Penicillium islandicum: luteoskyrin, a yellow pigment, and this compound, a chlorine-containing polypeptide.

Luteoskyrin

Luteoskyrin, a yellow, crystalline pigment, was one of the first toxins to be isolated from P. islandicum. Its discovery was a significant step in understanding the etiology of "yellow rice fever." The structural elucidation of luteoskyrin was a complex process, with key contributions made by Shibata and Kitagawa in the mid-1950s, who related its structure to other fungal pigments like rubroskyrin.[7]

This compound

Contemporaneously with the work on luteoskyrin, a water-soluble, chlorine-containing peptide with potent hepatotoxicity was also isolated from the culture filtrates of P. islandicum.[3] This compound was named this compound. Its peptidic nature and the presence of chlorine atoms made it a novel mycotoxin at the time. The molecular structure of this compound was eventually determined by Yoshioka and colleagues in 1973 through X-ray crystallography.[8]

Quantitative Data

The following tables summarize the available quantitative data on the production and acute toxicity of luteoskyrin and this compound.

Table 1: Production Yields of Penicillium islandicum Toxins

| Toxin | Fermentation Method | Substrate | Temperature (°C) | Yield | Reference |

| Luteoskyrin | Static | Glutinous Rice | 30 | ~400 mg/kg | [5] |

| Luteoskyrin | Liquid Culture | Modified Wickerham Medium | Not Specified | 0.13% by isolation | [7] |

| This compound | Agitated | Red Wheat | Not Specified | Not Specified | [4] |

| This compound | Liquid Culture | Modified Wickerham Medium | Not Specified | 10-20 mg/L | [8] |

Table 2: Acute Toxicity (LD50) of Luteoskyrin and this compound

| Toxin | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Luteoskyrin | Mouse | Subcutaneous | 14.7 | [1] |

| Luteoskyrin | Mouse | Oral | 221 | [1] |

| Luteoskyrin | Rat | Subcutaneous | 10.0 | [1] |

| This compound | Mouse | Subcutaneous | 0.47 | [1] |

| This compound | Mouse | Intravenous | 0.33 | [1] |

| This compound | Rat | Subcutaneous | 0.97 | [1] |

Experimental Protocols

Fungal Culture and Toxin Production

-

Organism: Strains of Penicillium islandicum Sopp were isolated from contaminated rice samples.

-

Culture Media: Early studies utilized solid substrates, most notably polished rice, which was sterilized and then inoculated with the fungus. Later studies also employed liquid culture media, such as modified Wickerham medium, for toxin production.[5][7][8]

-

Incubation: The fungus was typically cultured for several weeks at temperatures around 30°C to allow for sufficient growth and toxin accumulation.[5]

Toxin Extraction and Purification

-

Luteoskyrin (from mycelia):

-

The fungal mycelia were harvested and dried.

-

The dried mycelia were subjected to solvent extraction, typically with organic solvents like ether or acetone.

-

The crude extract was then purified using techniques such as chromatography on silica gel or alumina columns.

-

Crystallization from an appropriate solvent system yielded purified luteoskyrin.

-

-

This compound (from culture filtrate):

-

The culture filtrate was separated from the fungal mycelia.

-

The filtrate was passed through activated charcoal to adsorb the toxin.[8]

-

The charcoal was washed with an acetone-water mixture.[8]

-

The toxin was then eluted from the charcoal using a more polar solvent, such as n-butanol.[8]

-

Further purification was achieved through techniques like gel filtration chromatography to yield purified this compound.[8]

-

Acute Toxicity Studies

-

Animal Models: Mice and rats were the primary animal models used in the initial toxicological assessments.[1]

-

Administration Routes: The purified toxins were administered to the animals via various routes, including oral, subcutaneous, and intravenous injections, to determine their lethal doses.[1]

-

Observation: The animals were observed for a set period, and the dose at which 50% of the test population died (LD50) was calculated.[1]

Visualizations

Biosynthetic Pathway of this compound

Recent genomic and biosynthetic studies have begun to unravel the complex enzymatic machinery responsible for producing this compound. The following diagram illustrates the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Toxin Isolation

The following diagram outlines the general experimental workflow used by early researchers to isolate luteoskyrin and this compound.

Caption: General workflow for the isolation of P. islandicum toxins.

Luteoskyrin's Proposed Mechanism of Action

While the complete signaling pathway of luteoskyrin-induced hepatotoxicity is still under investigation, studies have pointed to its interaction with cellular macromolecules and the induction of oxidative stress.

Caption: Proposed mechanism of luteoskyrin-induced hepatotoxicity.

Conclusion

The discovery of luteoskyrin and this compound from Penicillium islandicum represents a landmark in the history of mycotoxicology. The initial investigations, driven by a public health crisis, not only identified the causative agents of "yellow rice fever" but also established a foundation for the study of fungal toxins in food. The early work of Japanese scientists, often conducted with limited resources, showcased remarkable ingenuity in natural product isolation, characterization, and toxicology. Today, with advanced analytical and molecular techniques, research continues to build upon this legacy, further elucidating the biosynthesis, mechanisms of action, and potential risks associated with these potent hepatotoxins. This historical perspective is crucial for contemporary researchers and professionals in drug development, providing context for the ongoing efforts to ensure food safety and explore the pharmacological potential of microbial metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ibbsonline.org [ibbsonline.org]

- 7. Production of Luteoskyrin, a Hepatotoxic Pigment, by Penicillium islandicum Sopp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary in vitro studies on Cyclochlorotine toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on the toxicity of Cyclochlorotine, a mycotoxin produced by Talaromyces islandicus (formerly Penicillium islandicum). The document is structured to present available data, detail relevant experimental protocols, and visualize proposed mechanisms and workflows to facilitate further research in this area. While this compound has been identified as a hepatotoxic and carcinogenic agent, detailed quantitative in vitro toxicity data remains limited in publicly accessible literature. This guide, therefore, synthesizes the existing qualitative knowledge and proposes methodologies for future quantitative assessments.

Data Presentation

| Cell Line | Assay Type | Time Point(s) | IC50 (µM) | Key Observations | Reference |

| Hepatocytes (e.g., HepG2, Primary Human Hepatocytes) | MTT, Neutral Red, LDH Assay | 24h, 48h, 72h | Data not available | Evaluation of hepatotoxicity | To be determined |

| Fibroblasts (e.g., NIH/3T3) | MTT, Crystal Violet | 24h, 48h, 72h | Data not available | Assessment of effects on cell proliferation and cytoskeleton | [1] |

| Cardiomyocytes | Cell Viability, Immunofluorescence | 24h, 48h | Data not available | Investigation of cardiotoxic effects and myofibril disruption | [1] |

| Porcine Lymphocytes | Lymphocyte Proliferation Assay | Not specified | Data not available for this compound | Comparative analysis with other Penicillium mycotoxins | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vitro study of this compound toxicity, based on established protocols and findings from related research.

Cell Culture and Maintenance

-

Cell Lines: Human hepatoma cells (HepG2), murine fibroblasts (NIH/3T3), and primary cardiomyocytes are relevant cell lines for studying this compound's toxicity.

-

Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the existing medium with the medium containing different concentrations of this compound and a vehicle control (medium with the same concentration of DMSO without the toxin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the toxin that causes 50% inhibition of cell viability).

b) Immunofluorescence Staining for Cytoskeletal Analysis:

This method is used to visualize the effects of this compound on the cellular cytoskeleton.

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells with this compound at concentrations around the estimated IC50 for an appropriate duration.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies against cytoskeletal proteins (e.g., anti-α-tubulin for microtubules, phalloidin conjugated to a fluorophore for actin filaments) overnight at 4°C.

-

Secondary Antibody Incubation: If using unconjugated primary antibodies, wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Visualization: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining. Visualize the cells using a fluorescence microscope.

In Vitro Metabolism Study with Cytochrome P450

These experiments are designed to investigate the role of cytochrome P450 enzymes in the metabolism and detoxification of this compound.

-

Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes (or recombinant CYPs), this compound, and a NADPH-generating system in a phosphate buffer (pH 7.4).

-

Reaction Initiation and Termination: Pre-incubate the mixture at 37°C for 5 minutes before initiating the reaction by adding NADPH. After a specific time, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to identify and quantify this compound and its potential metabolites.

-

Inhibition Studies: To identify the specific CYP isoforms involved, perform co-incubation studies with known inhibitors of different CYP enzymes.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key aspects of studying this compound toxicity.

Caption: Experimental workflow for in vitro assessment of this compound toxicity.

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

References

Cyclochlorotine's Mechanism of Action on the Cytoskeleton: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclochlorotine, a hepatotoxic mycotoxin produced by Penicillium islandicum, exerts its primary cytotoxic effects through the modulation of the actin cytoskeleton. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its direct effects on actin polymerization and filament stability. While quantitative data from primary literature is limited in the public domain, this document synthesizes available information to detail its impact on cytoskeletal dynamics, outlines relevant experimental protocols for studying these effects, and proposes a putative signaling pathway involved in its cellular toxicity.

Introduction

This compound is a cyclic peptide mycotoxin that has been identified as a significant agent in "Yellow Rice" disease, causing severe liver damage[1]. Early investigations into its toxicity pointed towards the cytoskeleton as a primary molecular target[1]. Subsequent research has confirmed that this compound's hepatotoxicity is intrinsically linked to its ability to disrupt the normal dynamics of the actin cytoskeleton, leading to morphological changes such as membrane blebbing and ultimately, cell death[2]. This guide will delve into the specifics of this interaction.

Core Mechanism of Action: Modulation of Actin Dynamics

The central mechanism of this compound's cytotoxicity lies in its direct interaction with actin, a key component of the eukaryotic cytoskeleton. Its effects can be categorized into two main areas: acceleration of polymerization and stabilization of filaments.

Acceleration of Actin Polymerization

This compound has been shown to accelerate the polymerization of globular actin (G-actin) into filamentous actin (F-actin) in a dose-dependent manner. This effect has been observed at concentrations ranging from 2.5 ng/mL to 2.5 µg/mL[2]. By promoting the formation of actin filaments, this compound disrupts the carefully regulated equilibrium between G-actin and F-actin within the cell. This uncontrolled polymerization can lead to an accumulation of actin filaments and subsequent alterations in cell morphology and function.

Stabilization of Actin Filaments

A key aspect of this compound's mechanism is its ability to stabilize existing actin filaments. This stabilization makes the filaments resistant to the depolymerizing effects of actin-binding proteins[2]. Notably, this compound-stabilized actin filaments are protected from the severing activity of gelsolin family proteins, which are crucial for the normal turnover and remodeling of the actin cytoskeleton[2]. This leads to an accumulation of rigid, non-dynamic actin structures within the cell.

Quantitative Data on this compound's Effect on Actin Polymerization

| This compound Concentration | Effect on Polymerization Lag Time | Effect on Polymerization Rate (Slope) | Effect on Critical Concentration (Cc) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Ohmi et al., 2001 |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Ohmi et al., 2001 |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Ohmi et al., 2001 |

Cellular Effects and Pathophysiology

The dysregulation of actin dynamics by this compound manifests in distinct cellular pathologies, primarily observed in hepatocytes.

-

Membrane Blebbing: At a concentration of 1.0 µg/mL, this compound induces the formation of membrane blebs in cultured hepatocytes[2]. Blebbing is a hallmark of cytoskeletal dysfunction, where the cell membrane detaches from the underlying actin cortex, leading to the formation of spherical protrusions.

-

Disruption of Myofibrils: In cardiomyocytes, this compound has been observed to disrupt myofibrils, the contractile units of muscle cells, which are rich in actin filaments.

-

Cell-Type Specificity: Interestingly, the effect of this compound on actin filament bundles in fibroblasts is variable, with some cells showing no effect while others exhibit complete disruption. This suggests that the cellular context and the specific composition of actin-binding proteins may influence the toxin's activity.

Proposed Signaling Pathway

While direct evidence is still forthcoming, the known mechanisms of actin regulation suggest a putative signaling pathway for this compound's action. It is hypothesized that this compound, upon entering the cell, directly binds to G-actin or F-actin. This interaction could allosterically modulate the binding of key actin-regulatory proteins. Given that Rho GTPases are master regulators of the actin cytoskeleton, it is plausible that this compound's effects are either upstream or downstream of this signaling cascade. A hypothesized pathway is presented below.

Caption: Hypothesized signaling pathway of this compound's action on the actin cytoskeleton.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the actin cytoskeleton.

Pyrene-Labeled Actin Polymerization Assay

This assay is a standard method to monitor the kinetics of actin polymerization in vitro.

Objective: To measure the rate and extent of actin polymerization in the presence and absence of this compound.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, while its incorporation into F-actin results in a significant increase in fluorescence intensity. This change in fluorescence is monitored over time to determine polymerization kinetics.

Materials:

-

Rabbit skeletal muscle actin

-

Pyrene iodoacetamide

-

G-buffer (5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

-

10x Polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)

-

This compound stock solution (in DMSO or appropriate solvent)

-

Fluorometer

Procedure:

-

Preparation of Pyrene-Labeled Actin: Follow established protocols to covalently label actin with pyrene iodoacetamide.

-

Actin Preparation: Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer. Keep on ice to prevent spontaneous polymerization.

-

Assay Setup: In a fluorometer cuvette, add G-buffer and the desired concentration of this compound (or vehicle control).

-

Initiation of Polymerization: Add the G-actin solution to the cuvette and mix gently. Immediately add 1/10th volume of 10x polymerization buffer to initiate polymerization.

-

Data Acquisition: Immediately begin recording fluorescence intensity over time using an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

Data Analysis: Plot fluorescence intensity versus time. The slope of the linear phase of the curve is proportional to the polymerization rate. The lag time before the rapid increase in fluorescence corresponds to the nucleation phase.

Caption: Workflow for the pyrene-labeled actin polymerization assay.

High-Shear Viscosity Measurement

This method provides information about the length and cross-linking of actin filaments.

Objective: To assess the effect of this compound on the viscosity of actin solutions, which reflects changes in filament length and network formation.

Principle: The polymerization of G-actin into long F-actin filaments leads to a significant increase in the viscosity of the solution. A falling-ball viscometer can be used to measure this change.

Materials:

-

G-actin solution

-

This compound stock solution

-

Falling-ball viscometer

-

Polymerization-inducing buffer

Procedure:

-

Sample Preparation: Prepare G-actin solutions with and without this compound.

-

Initiation of Polymerization: Add polymerization buffer to the actin solutions to initiate filament formation.

-

Viscosity Measurement: At various time points after initiating polymerization, measure the viscosity of the solutions using a falling-ball viscometer. This involves measuring the time it takes for a small steel ball to fall a defined distance through the actin solution in a capillary tube.

-

Data Analysis: Plot viscosity as a function of time. Compare the rate of viscosity increase and the final viscosity between the this compound-treated and control samples.

Caption: Workflow for the high-shear viscosity measurement of actin polymerization.

Conclusion and Future Directions

This compound is a potent modulator of the actin cytoskeleton, primarily acting by accelerating actin polymerization and stabilizing actin filaments. These actions lead to significant disruption of cellular architecture and function, culminating in hepatotoxicity. While the direct effects on actin are well-documented, further research is needed to elucidate the precise molecular interactions and to identify the specific signaling pathways that are affected. The acquisition of detailed quantitative data on the kinetics of actin polymerization in the presence of this compound is a critical next step. Furthermore, investigating the potential role of the Rho GTPase family and other actin-regulatory signaling cascades in mediating the effects of this compound will provide a more complete understanding of its mechanism of action and may reveal novel targets for therapeutic intervention in cases of mycotoxin poisoning.

References

- 1. [Hepatotoxicity of this compound--a cyclic peptide produced by Penicillium islandicum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acceleration of actin polymerization and rapid microfilament reorganization in cultured hepatocytes by cyclochlorotin, a hepatotoxic cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclochlorotine's Carcinogenic Profile: A Technical Review for Researchers

An In-depth Examination of the Mycotoxin's Carcinogenic Properties, Experimental Evidence, and Molecular Mechanisms

Cyclochlorotine, a toxic cyclic pentapeptide produced by the fungus Talaromyces islandicus (formerly Penicillium islandicum), has been identified as a potent hepatotoxic and carcinogenic agent.[1][2][3][4] This mycotoxin, a contaminant of "yellowed rice," has been the subject of toxicological research for decades, with seminal studies in the 1970s laying the groundwork for our understanding of its carcinogenic potential.[1][2][5] This technical guide provides a comprehensive review of the carcinogenic properties of this compound, detailing its effects in animal models, outlining key experimental protocols, and exploring its molecular mechanisms of action, with a focus on its interaction with the cytoskeleton and the potential involvement of cellular signaling pathways.

Quantitative Carcinogenicity Data

The primary evidence for this compound's carcinogenicity comes from chronic toxicity studies in mice. The most definitive data is derived from the work of Uraguchi and colleagues in 1972, which established a clear dose-dependent carcinogenic effect, primarily targeting the liver.

| Parameter | Value | Species/Strain | Route of Administration | Reference |

| LD50 | 6.55 mg/kg | Mouse | Subcutaneous | Uraguchi et al. (1972) |

| LD50 | 5.7 mg/kg | Mouse | Intraperitoneal | Uraguchi et al. (1972) |

| Carcinogenic Dose | 40 µ g/animal/day | Mouse (ddN strain) | Subcutaneous | Uraguchi et al. (1972) |

| Tumor Incidence | High incidence of liver tumors | Mouse (ddN strain) | Subcutaneous | Uraguchi et al. (1972) |

| Primary Organ | Liver | Mouse | Subcutaneous | Uraguchi et al. (1972) |

| Pathology | Hepatocellular carcinoma, liver cirrhosis | Mouse | Subcutaneous | Uraguchi et al. (1972) |

Key Experimental Protocols

The foundational studies on this compound's carcinogenicity utilized long-term animal bioassays. The following is a summary of the typical experimental protocol employed in these studies, based on the available literature.

Objective: To assess the chronic toxicity and carcinogenicity of this compound in a rodent model.

1. Test Substance:

- This compound, purified from cultures of Talaromyces islandicus.

2. Animal Model:

- Mice, typically of the ddN strain.

- Both male and female animals are used.

- Animals are housed under standard laboratory conditions.

3. Administration of Test Substance:

- Route: Subcutaneous injection.

- Dose: A range of doses are tested, with a carcinogenic dose identified at approximately 40 µ g/animal/day .

- Frequency: Daily or several times per week.

- Duration: Long-term, spanning a significant portion of the animal's lifespan (e.g., over a year).

4. Control Groups:

- A negative control group receiving the vehicle (e.g., saline) only.

- A positive control group receiving a known carcinogen may be included for comparison.

5. Monitoring and Data Collection:

- Regular observation of animals for clinical signs of toxicity.

- Body weight and food consumption are monitored throughout the study.

- At the end of the study, or upon premature death, a full necropsy is performed.

- Organs, particularly the liver, are weighed and examined for gross pathological changes.

- Histopathological examination of the liver and other major organs is conducted to identify neoplastic and non-neoplastic lesions.

6. Data Analysis:

- Statistical analysis of tumor incidence in treated versus control groups.

- Evaluation of dose-response relationships for carcinogenic effects.

Molecular Mechanism of Action and Signaling Pathways

The carcinogenic activity of this compound is intrinsically linked to its molecular interactions within the cell. The primary target appears to be the actin cytoskeleton, and its hepatotoxicity is also influenced by metabolic activation.

Interaction with the Actin Cytoskeleton

This compound has been shown to directly affect actin polymerization.[6] Unlike some toxins that depolymerize actin filaments, this compound accelerates actin polymerization and stabilizes the resulting filaments.[6] This disruption of normal actin dynamics can lead to a cascade of cellular dysfunctions.

dot

The stabilization of actin filaments can interfere with essential cellular processes that rely on the dynamic remodeling of the cytoskeleton, such as cell division, migration, and signal transduction.

Potential Involvement of Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[7][8][9] They cycle between an active GTP-bound state and an inactive GDP-bound state to control the formation of various actin structures. Given this compound's profound effect on actin, it is highly probable that its carcinogenic mechanism involves the dysregulation of Rho GTPase signaling pathways. While direct evidence of this compound's interaction with Rho GTPases is limited, a logical hypothesis can be formulated.

dot

The disruption of the actin cytoskeleton by this compound could lead to a feedback loop that alters the activity of Rho GTPases or their downstream effectors, leading to sustained pro-carcinogenic signaling.

Role of Cytochrome P450

The hepatotoxicity of this compound, which is a precursor to its carcinogenicity, appears to be mediated by the cytochrome P450 (CYP) enzyme system.[10] CYPs are a family of enzymes involved in the metabolism of a wide range of xenobiotics.[11][12][13] It is likely that CYP-mediated metabolism of this compound produces reactive intermediates that contribute to liver damage and the initiation of carcinogenesis.

dot

References

- 1. Chronic toxicity and carcinogenicity in mice of the purified mycotoxins, luteoskyrin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. The this compound mycotoxin is produced by the nonribosomal peptide synthetase CctN in Talaromyces islandicus ('Penicillium islandicum') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of this compound and a new metabolite, simatoxin, by Penicillium islandicum Sopp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acceleration of actin polymerization and rapid microfilament reorganization in cultured hepatocytes by cyclochlorotin, a hepatotoxic cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rho GTPase Signaling in Health and Disease: A Complex Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction between Rho GTPases and 14-3-3 Proteins [mdpi.com]

- 9. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo–in vitro paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Carcinogen-Activating Cytochrome P450 Enzymes by Xenobiotic Chemicals in Relation to Antimutagenicity and Anticarcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Multifarious Link between Cytochrome P450s and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytochromes P450: Role in Carcinogenesis and Relevance to Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Cyclochlorotine in Talaromyces islandicus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclochlorotine is a hepatotoxic and carcinogenic mycotoxin produced by the fungus Talaromyces islandicus. This cyclic pentapeptide possesses a unique chemical structure, including the non-proteinogenic amino acids β-phenylalanine, 2-aminobutyric acid, and 3,4-dichloroproline. Understanding its intricate biosynthetic pathway is crucial for controlling its production in food sources and for exploring its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and regulatory aspects. It includes a compilation of quantitative data, detailed experimental protocols for key research techniques, and visual diagrams of the biosynthetic and experimental workflows to facilitate a deeper understanding and further investigation of this complex natural product.

The this compound Biosynthetic Gene Cluster (cct)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the cct cluster, in Talaromyces islandicus.[1][2] This cluster harbors the genes encoding the core enzymatic machinery and tailoring enzymes required for the synthesis and modification of the this compound backbone.

Table 1: Genes within the cct Cluster and their Putative Functions

| Gene | Encoded Protein | Putative Function |

| cctN | Nonribosomal Peptide Synthetase (NRPS) | Core enzyme responsible for the assembly of the pentapeptide backbone.[1][3] |

| cctP | Phenylalanine Aminomutase (PAM) | Involved in the synthesis of the non-proteinogenic amino acid β-phenylalanine.[1] |

| cctO | DUF3328 domain-containing protein | Functions in the intramolecular O,N-transacylation step.[4][5][6] |

| cctP2 | DUF3328 domain-containing protein | Essential for the chlorination of the proline residue.[5][6] |

| cctR | DUF3328 domain-containing protein | Catalyzes the hydroxylation of the peptide intermediate.[4][5][6] |

| cctM | Short-chain dehydrogenase/reductase (SDR) | Putative tailoring enzyme; specific function not yet fully elucidated.[1] |

| cctT | Short-chain dehydrogenase/reductase (SDR) | Putative tailoring enzyme; specific function not yet fully elucidated.[1] |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the synthesis of precursor molecules, assembly of a linear pentapeptide by a nonribosomal peptide synthetase (NRPS), and subsequent modifications by various tailoring enzymes.

Synthesis of Non-Proteinogenic Amino Acid Precursors

The biosynthesis initiates with the formation of the unusual amino acid building blocks:

-

β-Phenylalanine: The enzyme CctP, a phenylalanine aminomutase (PAM), is proposed to catalyze the conversion of L-phenylalanine to β-phenylalanine.[1]

-

2-Aminobutyric acid: This amino acid is likely synthesized from L-threonine through the action of a dehydratase and a transaminase.[1] The genes for these enzymes are not located within the cct cluster.

-

3,4-Dichloroproline: The chlorination of L-proline is a critical step. Interestingly, the halogenase responsible for this dichlorination is not encoded within the cct gene cluster.[1][3] This suggests the involvement of a distally located gene or a more complex regulatory network.

NRPS-Mediated Assembly of the Pentapeptide

The core of the biosynthetic machinery is the nonribosomal peptide synthetase (NRPS) CctN.[1][3] This large, multi-domain enzyme functions as an assembly line, sequentially incorporating the amino acid precursors in a specific order to form a linear pentapeptide. The thioesterase domain of CctN is responsible for the release of the nascent peptide chain.

Post-NRPS Tailoring and Cyclization

Following its release from CctN, the linear pentapeptide undergoes a series of modifications catalyzed by tailoring enzymes encoded within the cct cluster:

-

Chlorination: The DUF3328 domain-containing protein CctP2 is essential for the stereo- and regiospecific chlorination of the proline residue.[5][6]

-

Hydroxylation: CctR, another DUF3328 protein, carries out the hydroxylation of an amino acid residue in the peptide intermediate.[4][5][6]

-

Cyclization: The final cyclization is achieved through an intramolecular O,N-transacylation reaction catalyzed by the DUF3328 protein CctO, leading to the formation of the cyclic pentapeptide core.[4][5][6]

Quantitative Data

Gene expression studies have been conducted to understand the regulation of the cct cluster. Quantitative real-time PCR (qPCR) has been employed to measure the transcript levels of the cct genes under this compound-producing conditions.

Table 2: Relative Expression Levels of cct Cluster Genes

| Gene | Relative Expression Level (Normalized to a Housekeeping Gene) |

| cctM | High |

| cctN | High |

| cctO | High |

| cctP | High |

| cctQ | Moderate |

| cctR | High |

| cctS | Moderate |

| cctT | High |

Note: This table represents a qualitative summary based on published data. For precise quantitative values, refer to the original research articles.[7]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of molecular genetics, analytical chemistry, and biochemical assays. Below are detailed methodologies for key experiments.

RNA Interference (RNAi)-Mediated Gene Silencing

This technique is used to downregulate the expression of a target gene to assess its role in a particular biological process.

Protocol:

-

Construct Design: A hairpin-forming construct is designed to target the gene of interest (e.g., cctN). This typically involves cloning a 300-500 bp fragment of the target gene in both sense and antisense orientation, separated by a loop-forming spacer, into an RNAi vector.

-

Vector Construction: The hairpin cassette is cloned into a suitable fungal expression vector, often under the control of a strong constitutive promoter.

-

Transformation: Protoplasts of T. islandicus are generated and transformed with the RNAi vector using a polyethylene glycol (PEG)-mediated method.

-

Selection and Screening: Transformants are selected on a medium containing the appropriate selection agent. Successful knockdown is confirmed by quantitative real-time PCR (qPCR) to measure the transcript level of the target gene.

-

Metabolite Analysis: The effect of gene silencing on this compound production is determined by analyzing the culture extracts of the transformants using liquid chromatography-mass spectrometry (LC-MS).

Heterologous Expression in Aspergillus oryzae

To confirm the function of the cct gene cluster and to potentially produce this compound in a more manageable host, the entire cluster can be expressed in a heterologous host like Aspergillus oryzae.

Protocol:

-

Gene Cluster Cloning: The entire cct gene cluster is amplified from the genomic DNA of T. islandicus and cloned into one or more fungal expression vectors. This may involve techniques like Gibson assembly or yeast-based homologous recombination for large DNA fragments.

-

Host Strain: A suitable strain of Aspergillus oryzae, often a derivative with auxotrophic markers for selection, is used as the heterologous host.

-

Transformation: Protoplasts of A. oryzae are transformed with the expression vectors containing the cct gene cluster.

-

Cultivation and Analysis: Transformants are cultivated under conditions conducive to secondary metabolite production. The culture broth and mycelium are then extracted and analyzed by LC-MS to detect the presence of this compound and its intermediates.

In Vitro Enzyme Assays

To characterize the specific function of individual enzymes in the pathway, in vitro assays are performed using purified recombinant proteins.

Protocol for a Generic Tailoring Enzyme (e.g., CctR - Hydroxylase):

-

Protein Expression and Purification: The gene encoding the enzyme of interest (e.g., cctR) is cloned into an expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag). The protein is then overexpressed in the host and purified using affinity chromatography.

-

Reaction Mixture: A typical reaction mixture would include:

-

Purified enzyme (e.g., CctR)

-

Substrate (the peptide intermediate)

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Cofactors (e.g., NADPH, FAD, metal ions, depending on the enzyme class)

-

-

Reaction Conditions: The reaction is incubated at an optimal temperature (e.g., 28-30°C) for a specific duration.

-

Analysis: The reaction is quenched, and the products are extracted and analyzed by LC-MS to identify the modified product.

Regulation of this compound Biosynthesis

The production of this compound, like many other fungal secondary metabolites, is likely to be tightly regulated by a complex network of factors. While a dedicated pathway-specific transcription factor has not yet been identified within the cct cluster, the coordinated high-level expression of the cluster genes suggests a co-regulatory mechanism.[1] Global regulators of secondary metabolism in fungi, such as LaeA and VeA, may also play a role in controlling the expression of the cct cluster in response to environmental cues.[8][9][10] Further research is needed to fully unravel the regulatory circuits governing this compound biosynthesis.

Conclusion and Future Perspectives

Significant strides have been made in elucidating the biosynthetic pathway of this compound in Talaromyces islandicus. The identification of the cct gene cluster and the characterization of several key enzymes have provided a solid foundation for understanding how this complex mycotoxin is assembled. However, several questions remain. The identity of the halogenase responsible for proline dichlorination is a key missing piece of the puzzle. A detailed understanding of the regulatory network controlling the cct cluster is also lacking.

For drug development professionals, the enzymatic machinery of the this compound pathway presents a rich source of biocatalysts for the synthesis of novel, modified peptides with potentially valuable pharmacological properties. The ability to heterologously express the pathway opens up possibilities for metabolic engineering to produce new this compound analogs. Further research into this fascinating biosynthetic pathway will not only enhance our ability to mitigate the risks associated with this mycotoxin but also pave the way for the discovery of new bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. The this compound mycotoxin is produced by the nonribosomal peptide synthetase CctN in Talaromyces islandicus ('Penicillium islandicum') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of this compound: Identification of the Genes Involved in Oxidative Transformations and Intramolecular O, N-Transacylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Genetic Regulation of Mycotoxin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Cyclochlorotine as a Contaminant in Yellowed Rice: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclochlorotine, also known as islanditoxin, is a hepatotoxic and carcinogenic mycotoxin produced by the fungus Penicillium islandicum. This cyclic peptide is a significant contaminant associated with "yellowed rice," a term describing rice discolored due to fungal growth. Historically, yellowed rice gained notoriety in post-World War II Japan, where extensive research linked its consumption to liver disorders.[1][2] this compound, along with another P. islandicum mycotoxin, luteoskyrin, was identified as a causative agent of liver fibrosis and cirrhosis in animal studies.[2] This technical guide provides an in-depth overview of this compound, focusing on its toxicology, mechanisms of action, and analytical methodologies for its detection and quantification. It is intended to serve as a comprehensive resource for professionals in toxicology, food safety, and drug development who are investigating hepatotoxic compounds and their mechanisms.

Toxicology and Hepatotoxicity

This compound is a potent hepatotoxin, exerting its effects through a complex series of cellular events. While specific LD50 values are not consistently reported across publicly available toxicological databases, historical research and animal studies confirm its significant toxicity, particularly to the liver.

Quantitative Toxicity Data

Long-term feeding studies in mice have been conducted to assess the chronic toxicity and carcinogenicity of purified this compound. These studies demonstrated that prolonged ingestion leads to the development of liver fibrosis and cirrhosis.[2] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, indicating that it is "not classifiable as to its carcinogenicity to humans" due to limited evidence.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Mouse, Rat | Oral, Intravenous, Intraperitoneal | Data not readily available in cited literature. | - |

Note: Despite extensive literature searches, specific LD50 values for this compound were not available in the referenced materials. The hepatotoxic effects are well-documented through chronic exposure studies.

Pathophysiology of Liver Injury

Exposure to this compound induces distinct morphological changes in the liver. Within minutes of administration in murine models, a marked dilatation of the Space of Disse is observed, followed by the invagination of the hepatocyte plasma membrane and the formation of large vacuoles.[2] The toxin's hepatotoxicity is linked to its interaction with the cytoskeleton and is influenced by the cytochrome P-450 enzyme system, which is involved in its metabolic processing.[2][3]

Molecular Mechanisms of Action

This compound's toxicity is rooted in its ability to interfere with fundamental cellular structures and signaling pathways. The primary mechanisms identified are the disruption of the actin cytoskeleton and the promotion of pro-fibrotic signaling cascades.

Disruption of the Actin Cytoskeleton

A key molecular target of this compound is the cellular cytoskeleton.[4] The toxin has been shown to accelerate the polymerization of actin and stabilize filamentous actin (F-actin) in hepatocytes.[5] This stabilization disrupts the dynamic reorganization of microfilaments, leading to the formation of surface blebs and compromising cell membrane integrity. This rapid interference with the cytoskeleton is a primary contributor to the acute hepatotoxic effects observed.[5]

Caption: this compound's disruption of hepatocyte actin dynamics.

Induction of Liver Fibrosis via TGF-β Signaling

Chronic liver injury induced by this compound culminates in fibrosis, a condition characterized by the excessive deposition of extracellular matrix (ECM) proteins. A central mediator of this process is the Transforming Growth Factor-β (TGF-β) signaling pathway.[6] Liver damage triggers the release of active TGF-β, which binds to its receptors on hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. This binding initiates a phosphorylation cascade of downstream Smad proteins (Smad2/3). The activated Smad complex translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of pro-fibrotic genes, including various types of collagen. This sustained activation of HSCs and subsequent ECM deposition leads to the development of liver fibrosis.[6]

References

- 1. The acute intraperitoneal toxicity of cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Oral toxicity of deltamethrin and fenvalerate in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute and Sub-Chronic Intraperitoneal Toxicity Studies of the Elsholtzia ciliata Herbal Extract in Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Cyclochlorotine and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclochlorotine, a potent mycotoxin produced by fungi of the Talaromyces (formerly Penicillium) genus, has garnered significant attention in the scientific community due to its hepatotoxic and carcinogenic properties. This cyclic pentapeptide, along with its naturally occurring analogues, presents a complex structural puzzle that has been unraveled through a combination of sophisticated analytical techniques. Understanding the precise molecular architecture of these compounds is paramount for elucidating their mechanisms of toxicity, developing detection methods, and exploring their potential as pharmacological probes or leads in drug discovery.

This technical guide provides an in-depth overview of the structural elucidation of this compound and its analogues. It details the key experimental protocols, presents collated quantitative data from spectroscopic and spectrometric analyses, and visualizes the logical workflow and biosynthetic pathways involved.

Data Presentation: Spectroscopic and Spectrometric Data

The structural elucidation of this compound and its analogues relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained for this compound and its dehalogenated and monohalogenated analogues, primarily sourced from the comprehensive study by Schafhauser et al. (2016). This data is crucial for the unambiguous assignment of the chemical structure and stereochemistry of these complex cyclic peptides.

Table 1: ¹H NMR Chemical Shift Data (δ in ppm) for this compound and its Analogues in DMSO-d₆

| Position | This compound (1) | Dechlorothis compound (3) | Monochlorothis compound (4) |

| Ser¹-NH | 8.25 | 8.35 | 8.30 |

| Ser¹-α | 4.35 | 4.38 | 4.36 |

| Ser¹-βa | 3.70 | 3.72 | 3.71 |

| Ser¹-βb | 3.62 | 3.65 | 3.63 |

| βPhe²-NH | 8.50 | 8.55 | 8.52 |

| βPhe²-α | 4.65 | 4.68 | 4.66 |

| βPhe²-β | 2.95, 2.75 | 2.98, 2.78 | 2.96, 2.76 |

| βPhe²-Ar | 7.20-7.35 | 7.22-7.38 | 7.21-7.36 |

| Ser³-NH | 8.15 | 8.20 | 8.17 |

| Ser³-α | 4.45 | 4.48 | 4.46 |

| Ser³-βa | 3.80 | 3.83 | 3.81 |

| Ser³-βb | 3.72 | 3.75 | 3.73 |

| Pro(Cl₂)⁴/Pro⁴-α | 4.55 | 4.25 | 4.40 |

| Pro(Cl₂)⁴/Pro⁴-β | 4.80 | 2.10, 1.80 | 4.60 |

| Pro(Cl₂)⁴/Pro⁴-γ | 2.40, 2.20 | 1.90 | 2.30, 2.10 |

| Pro(Cl₂)⁴/Pro⁴-δa | 3.85 | 3.60 | 3.75 |

| Pro(Cl₂)⁴/Pro⁴-δb | 3.65 | 3.40 | 3.55 |

| 2Abu⁵-NH | 8.05 | 8.10 | 8.07 |

| 2Abu⁵-α | 4.15 | 4.18 | 4.16 |

| 2Abu⁵-β | 1.80 | 1.82 | 1.81 |

| 2Abu⁵-γ | 0.90 | 0.92 | 0.91 |

Data compiled from supplementary information of Schafhauser et al., 2016.

Table 2: ¹³C NMR Chemical Shift Data (δ in ppm) for this compound and its Analogues in DMSO-d₆

| Position | This compound (1) | Dechlorothis compound (3) | Monochlorothis compound (4) |

| Ser¹-C' | 171.5 | 171.8 | 171.6 |

| Ser¹-Cα | 55.0 | 55.3 | 55.1 |

| Ser¹-Cβ | 61.0 | 61.3 | 61.1 |

| βPhe²-C' | 170.8 | 171.1 | 170.9 |

| βPhe²-Cα | 52.5 | 52.8 | 52.6 |

| βPhe²-Cβ | 40.0 | 40.3 | 40.1 |

| βPhe²-Cγ (Ar-C1) | 138.5 | 138.8 | 138.6 |

| βPhe²-Cδ (Ar-C2,6) | 129.0 | 129.3 | 129.1 |

| βPhe²-Cε (Ar-C3,5) | 128.5 | 128.8 | 128.6 |

| βPhe²-Cζ (Ar-C4) | 126.5 | 126.8 | 126.6 |

| Ser³-C' | 171.2 | 171.5 | 171.3 |

| Ser³-Cα | 55.5 | 55.8 | 55.6 |

| Ser³-Cβ | 61.5 | 61.8 | 61.6 |

| Pro(Cl₂)⁴/Pro⁴-C' | 170.0 | 170.3 | 170.1 |

| Pro(Cl₂)⁴/Pro⁴-Cα | 60.0 | 59.5 | 59.8 |

| Pro(Cl₂)⁴/Pro⁴-Cβ | 75.0 | 29.0 | 74.0 |

| Pro(Cl₂)⁴/Pro⁴-Cγ | 73.0 | 25.0 | 38.0 |

| Pro(Cl₂)⁴/Pro⁴-Cδ | 48.0 | 47.5 | 47.8 |

| 2Abu⁵-C' | 172.0 | 172.3 | 172.1 |

| 2Abu⁵-Cα | 58.0 | 58.3 | 58.1 |

| 2Abu⁵-Cβ | 25.5 | 25.8 | 25.6 |

| 2Abu⁵-Cγ | 10.0 | 10.3 | 10.1 |

Data compiled from supplementary information of Schafhauser et al., 2016.

Table 3: High-Resolution Mass Spectrometry (HR-ESI-TOF-MS) Data for this compound and its Analogues

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) |

| This compound (1) | C₂₄H₃₁Cl₂N₅O₆ | 572.1628 | 572.1625 |

| Dechlorothis compound (3) | C₂₄H₃₃N₅O₆ | 504.2407 | 504.2405 |

| Monochlorothis compound (4) | C₂₄H₃₂ClN₅O₆ | 538.2018 | 538.2016 |

Data compiled from Schafhauser et al., 2016.

Experimental Protocols

The structural elucidation of this compound and its analogues involves a multi-step process encompassing isolation, purification, and characterization using various analytical techniques.

Fungal Cultivation and Mycotoxin Extraction

-

Cultivation: Talaromyces islandicus is cultivated on a suitable solid or liquid medium, such as rice or potato dextrose agar, to promote the production of secondary metabolites.

-

Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate or methanol, to isolate the crude mixture of mycotoxins.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity, often between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water).

Chromatographic Purification

-

Column Chromatography: The semi-purified extract is fractionated using column chromatography, with silica gel or Sephadex LH-20 as the stationary phase, to separate compounds based on their affinity to the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is achieved using reversed-phase HPLC (RP-HPLC) with a C18 column. A gradient of water and acetonitrile, often with a modifier like formic acid, is used to elute the pure compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically DMSO-d₆, and transferred to an NMR tube.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to obtain initial information about the number and types of protons and carbons in the molecule.

-

2D NMR: A suite of 2D NMR experiments is performed to establish the connectivity of atoms:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds, revealing adjacent protons.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, useful for identifying amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the 3D conformation of the cyclic peptide.

-

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): High-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF-MS) is used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides valuable information about the sequence of amino acids in the peptide.

Mandatory Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like a this compound analogue.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) and a series of tailoring enzymes. The diagram below outlines the key steps in this pathway.

Conclusion

The structural elucidation of this compound and its analogues is a testament to the power of modern analytical chemistry. Through the systematic application of chromatographic, spectroscopic, and spectrometric techniques, the intricate molecular architectures of these toxic secondary metabolites have been successfully determined. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug discovery. The visualized workflows offer a clear roadmap for the structural determination of novel compounds and a deeper understanding of their biosynthesis. This foundational knowledge is critical for mitigating the risks associated with mycotoxin contamination and for harnessing the chemical diversity of natural products for the development of new therapeutic agents.

Toxicological Profile of Islanditoxin (Cyclochlorotine): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Islanditoxin, also known as Cyclochlorotine (CC), is a mycotoxin produced by the fungus Penicillium islandicum.[1] This dichlorinated cyclic peptide has been identified as a significant hepatotoxin, causing liver damage and possessing carcinogenic properties.[1] Its presence in contaminated food sources, particularly "yellowed rice," has raised public health concerns. This technical guide provides a comprehensive overview of the toxicological profile of islanditoxin, detailing its mechanism of action, toxicity values, target organ effects, and genotoxic potential. The information is presented to support research, scientific investigation, and drug development efforts related to this mycotoxin.

Physicochemical Properties

Islanditoxin is a cyclic pentapeptide with the chemical formula C₂₄H₃₁Cl₂N₅O₇ and a molecular weight of 572.44 g/mol . Its structure contains two chlorine atoms, which are crucial for its toxic activity.

Toxicokinetics and Metabolism

The metabolism of islanditoxin is intrinsically linked to its toxicity. The liver is the primary site of metabolism, where the cytochrome P-450 enzyme system plays a significant role.[2] Dehalogenation of islanditoxin by this system is believed to be a detoxification pathway, suggesting that the parent compound is the primary toxic agent.

Mechanism of Action

The primary mechanism of islanditoxin's toxicity involves the disruption of the cellular cytoskeleton. Specifically, it has been shown to accelerate actin polymerization and induce rapid microfilament reorganization in hepatocytes.[1][3] This interference with the actin cytoskeleton leads to bleb formation on the cell surface and is a probable cause of the observed hepatotoxicity.[1] By stabilizing the filamentous form of actin, islanditoxin disrupts crucial cellular processes that rely on actin dynamics, such as cell shape maintenance, motility, and division.[1][3]

Toxicity Profile

Acute Toxicity

The acute toxicity of islanditoxin has been evaluated in various animal models. The following table summarizes the available median lethal dose (LD50) values.

| Table 1: Acute Toxicity of Islanditoxin (this compound) | |||

| Test Animal | Route of Administration | LD50 | Reference |

| Mouse | Oral | 6.55 mg/kg | CHEMINF |

| Mouse | Intraperitoneal | 5.4 mg/kg | CHEMINF |

| Mouse | Subcutaneous | 0.47 mg/kg | CHEMINF |

| Mouse | Intravenous | 0.74 mg/kg | CHEMINF |

| Rat (neonate) | Intraperitoneal | 2.5 mg/kg | CHEMINF |

Subchronic and Chronic Toxicity

Target Organ Toxicity: The Liver

The liver is the principal target organ for islanditoxin toxicity. Acute exposure in mice leads to rapid and severe liver injury. Within 15 minutes of administration, there is a noticeable dilatation of the Disse's space around the portal triads, followed by the formation of vacuoles within the hepatocytes.[2] Histopathological examination of the liver after islanditoxin exposure reveals hepatocellular necrosis, particularly in the periportal areas, and inflammatory cell infiltration. Chronic exposure has been linked to the development of liver tumors in animal models.

Histopathological Findings in Islanditoxin-Induced Liver Injury:

-

Acute: Periportal necrosis, hydropic degeneration of hepatocytes, sinusoidal congestion, and infiltration of inflammatory cells.

-

Chronic: Liver fibrosis, cirrhosis, and development of hepatocellular adenoma and carcinoma.

Genotoxicity and Carcinogenicity

Islanditoxin is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans." However, there is evidence of its carcinogenicity in experimental animals. The genotoxic potential of islanditoxin is an area that requires further investigation through standardized assays.

Signaling Pathways

While the direct interaction of islanditoxin with specific signaling pathways is not fully elucidated, its profound effect on the actin cytoskeleton suggests a potential interplay with pathways that regulate actin dynamics, such as the Rho/ROCK signaling pathway. Disruption of this pathway is known to be involved in various liver pathologies, including fibrosis.

Furthermore, chronic liver injury and the subsequent fibrotic process induced by toxins like islanditoxin are heavily mediated by the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a key cytokine that stimulates the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition during liver fibrosis.

Proposed Signaling Pathway for Islanditoxin-Induced Hepatotoxicity and Fibrosis

Caption: Proposed signaling cascade of islanditoxin-induced hepatotoxicity and fibrosis.

Experimental Protocols

The following sections outline standardized, yet general, experimental protocols that can be adapted for the toxicological assessment of islanditoxin.

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)

This protocol is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

8.1.1. Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Islanditoxin stock solution (in a suitable solvent like DMSO)

-

Neutral Red (NR) solution (50 µg/mL in PBS)

-

NR destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

-

96-well microtiter plates

-

Microplate reader (540 nm)

8.1.2. Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Exposure: Prepare serial dilutions of islanditoxin in culture medium. Replace the existing medium with the medium containing different concentrations of islanditoxin. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

Neutral Red Staining: Remove the treatment medium and add 100 µL of NR solution to each well. Incubate for 3 hours.

-

Destaining: Remove the NR solution, wash the cells with PBS, and add 150 µL of NR destain solution to each well.

-

Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol describes an acute toxic class method to estimate the LD50.

8.2.1. Experimental Workflow

Caption: Workflow for an in vivo acute oral toxicity study.

8.2.2. Materials:

-

Young, healthy adult rats or mice (e.g., Sprague-Dawley rats, CD-1 mice)

-

Islanditoxin

-

Vehicle (e.g., corn oil, water)

-

Oral gavage needles

-

Standard laboratory animal caging and diet

8.2.3. Procedure:

-

Animal Selection and Acclimatization: Use a single sex (usually females) for the initial test. Acclimatize animals for at least 5 days.

-

Dose Selection: Select a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Dosing: Administer islanditoxin by oral gavage to a group of 3 animals.

-

Observation: Observe animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity and mortality. Record body weights weekly.

-

Stepwise Procedure:

-

If 2 or 3 animals die, re-test at a lower dose.

-

If 0 or 1 animal dies, re-test at a higher dose.

-

Continue this stepwise procedure until the criteria for classification are met.

-

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

In Vivo Genotoxicity: Micronucleus Test (Adapted from OECD Guideline 474)

This assay assesses the ability of a substance to induce chromosomal damage.

8.3.1. Materials:

-

Young, healthy adult mice

-

Islanditoxin

-

Vehicle

-

Mitomycin C (positive control)

-

Fetal bovine serum (FBS)

-

Giemsa stain

-

May-Grünwald stain

-

Microscope slides

8.3.2. Procedure:

-

Dosing: Administer at least two dose levels of islanditoxin to groups of mice (at least 5 per sex per group) by an appropriate route (e.g., intraperitoneal injection). Include a vehicle control and a positive control group.

-

Bone Marrow Sampling: Collect bone marrow from the femurs at 24 and 48 hours after treatment.

-

Slide Preparation: Prepare bone marrow smears on microscope slides.

-

Staining: Stain the slides with May-Grünwald and Giemsa stains.

-

Microscopic Analysis: Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.

-

Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the vehicle control.

Conclusion